(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol
Overview
Description
“(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol” is a complex organic compound that contains both difluoromethyl and trifluoromethyl groups attached to a pyrazol ring . The presence of these fluorinated groups often imparts unique properties to the molecule, making it potentially useful in various applications .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of fluorine atoms into the organic molecule, a process known as difluoromethylation and trifluoromethylation . This can be achieved through various methods, including nucleophilic, electrophilic, and free radical di- and monofluoromethylation reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazol ring, with difluoromethyl and trifluoromethyl groups attached at the 1 and 3 positions, respectively. The methanol group is attached to the pyrazol ring at the 5 position .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the fluorinated groups. These groups can often bring about many beneficial effects to the target molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the fluorinated groups and the pyrazol ring. These groups can often enhance the stability, reactivity, and other properties of the molecule .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. The introduction of fluorine atoms into organic molecules is a fast-growing research field, and this compound could contribute to advancements in this area .
Properties
IUPAC Name |
[2-(difluoromethyl)-5-(trifluoromethyl)pyrazol-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F5N2O/c7-5(8)13-3(2-14)1-4(12-13)6(9,10)11/h1,5,14H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCOJEHJGPXVCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)C(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F5N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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